Gefitinib impurity 1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

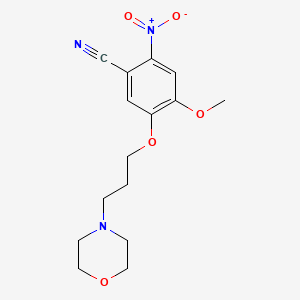

4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5/c1-21-14-10-13(18(19)20)12(11-16)9-15(14)23-6-2-3-17-4-7-22-8-5-17/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCDMKYKGPHRFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)OCCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901192465 | |

| Record name | 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675126-26-8 | |

| Record name | 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675126-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Identity of Gefitinib Impurity 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The identification and characterization of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring the safety and efficacy of therapeutic agents. In the context of Gefitinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, the designation "Gefitinib Impurity 1" presents a notable ambiguity, with the term being applied to at least two distinct chemical entities by various chemical suppliers. This technical guide aims to elucidate the chemical structures and available data for the compounds most commonly referred to as this compound, providing a comprehensive resource for researchers and drug development professionals.

The Ambiguity of "this compound"

It is crucial to note that "this compound" is not a standardized designation found in major pharmacopoeias such as the European Pharmacopoeia (EP) or the United States Pharmacopeia (USP). Instead, these compendia list official impurities with lettered designations (e.g., Gefitinib Impurity A, Gefitinib Impurity B). The term "this compound" appears to be a manufacturer or supplier-specific identifier, leading to potential confusion.

This guide will address the two primary chemical compounds that have been labeled as "this compound":

-

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (CAS RN: 675126-26-8)

-

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide (CAS RN: 246512-44-7)

Both compounds are structurally related to intermediates in the synthesis of Gefitinib and could potentially arise as process-related impurities.

Compound Profile 1: 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile

This compound is a key intermediate in some synthetic routes of quinazoline (B50416) derivatives, including analogs of Gefitinib.[1] Its presence as an impurity could indicate an incomplete reaction or carry-over from the synthetic process.

Chemical Structure:

Physicochemical Data:

| Property | Value | Reference |

| CAS Registry Number | 675126-26-8 | [2][3] |

| Molecular Formula | C₁₅H₁₉N₃O₅ | [2][3] |

| Molecular Weight | 321.33 g/mol | [2][3] |

Synthesis and Characterization

Synthesis: 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile can be synthesized by the nitration of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile (B1588941).[1]

Experimental Protocol: Synthesis of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile [1]

-

Reaction Setup: A mixture of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile is prepared in a suitable solvent.

-

Nitration: A nitrating agent, such as a mixture of nitric acid and sulfuric acid, is added to the reaction mixture while maintaining a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is worked up by quenching with water/ice, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain pure 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.

Analytical Characterization: The identification and quantification of this impurity in Gefitinib samples would typically involve the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a standard approach for separating and quantifying impurities in pharmaceutical compounds.

-

Mass Spectrometry (MS): LC-MS or LC-MS/MS would be employed to confirm the molecular weight and fragmentation pattern of the impurity, providing unambiguous identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of the impurity.

Compound Profile 2: 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide

This compound is another potential process-related impurity in the synthesis of Gefitinib. It can be considered a precursor to the quinazolinone core of the Gefitinib molecule.[4]

Chemical Structure:

Physicochemical Data:

| Property | Value |

| CAS Registry Number | 246512-44-7 |

| Molecular Formula | C₁₅H₂₃N₃O₄ |

| Molecular Weight | 309.36 g/mol |

Synthesis and Characterization

Synthesis: 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide can be synthesized from the corresponding nitro compound via reduction of the nitro group and hydrolysis of a nitrile group to a primary amide.

Experimental Protocol: General Method for Reduction of Nitro Group and Nitrile Hydrolysis

-

Reduction of Nitro Group: The starting nitro compound is dissolved in a suitable solvent and subjected to reduction. Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or chemical reduction (e.g., using iron powder in acetic acid).

-

Nitrile Hydrolysis: The resulting amino-nitrile can be hydrolyzed to the corresponding amide under acidic or basic conditions.

-

Work-up and Purification: Similar to the previous compound, the reaction mixture is worked up, and the product is isolated and purified using standard laboratory techniques.

Analytical Characterization: The analytical methods for identifying and quantifying this impurity are similar to those for the first compound, relying on HPLC for separation and quantification, and MS and NMR for structural confirmation.

Gefitinib's Mechanism of Action and Signaling Pathway

Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways that promote cell proliferation and survival.[2] Understanding this pathway is crucial for researchers in drug development.

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Workflow for Impurity Identification

The general workflow for identifying and characterizing an unknown impurity in a drug substance like Gefitinib is a multi-step process.

Caption: A typical workflow for the identification and characterization of pharmaceutical impurities.

Conclusion

The ambiguity surrounding "this compound" underscores the importance of precise and standardized nomenclature in pharmaceutical analysis. Researchers and professionals in drug development should exercise caution when encountering non-official impurity designations and seek confirmation through CAS numbers and, ideally, by obtaining and analyzing reference standards. While both 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile and 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide are plausible process-related impurities, their presence and acceptable limits in the final Gefitinib API must be controlled through robust manufacturing processes and validated analytical methods. This guide provides a foundational understanding of these potential impurities to aid in the development of safe and high-quality pharmaceuticals.

References

An In-depth Technical Guide to the Synthesis and Formation of Gefitinib Impurity 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formation of Gefitinib Impurity 1, a critical process-related impurity in the manufacturing of the targeted anticancer drug, Gefitinib. Understanding the origin and control of this impurity is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Introduction to Gefitinib and its Impurities

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used primarily in the treatment of non-small cell lung cancer (NSCLC).[1] Its chemical name is N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine. The synthesis of such a complex molecule can inadvertently lead to the formation of impurities through various side reactions or the presence of contaminants in starting materials. Regulatory bodies require stringent control and characterization of any impurity present in an API at levels greater than 0.1%.[2]

Identification and Structure of this compound

This compound is identified as N-(3,4-Dichlorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine , with the Chemical Abstracts Service (CAS) number 2089650-13-3 .

The structural difference between Gefitinib and Impurity 1 lies in the substitution pattern of the aniline (B41778) ring attached to the C4 position of the quinazoline (B50416) core. Gefitinib contains a 3-chloro-4-fluoro substitution, whereas Impurity 1 possesses a 3,4-dichloro substitution. This seemingly minor difference can impact the pharmacological and toxicological profile of the drug substance.

Synthesis and Formation Mechanism

The formation of this compound is directly linked to the presence of 3,4-dichloroaniline (B118046) as a contaminant in the starting material, 3-chloro-4-fluoroaniline (B193440) . The final step in many common Gefitinib synthesis routes involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline (B184009) intermediate and 3-chloro-4-fluoroaniline.[3][4] If 3,4-dichloroaniline is present, it will compete with 3-chloro-4-fluoroaniline in this condensation reaction, leading to the formation of Impurity 1.

The general synthetic pathway leading to both Gefitinib and Impurity 1 is depicted below:

The rate of formation of Impurity 1 is dependent on the concentration of 3,4-dichloroaniline in the 3-chloro-4-fluoroaniline starting material and the relative reactivity of the two anilines under the specific reaction conditions (e.g., temperature, solvent, and catalyst).

Experimental Protocols

Synthesis of Gefitinib and Impurity 1 (Illustrative)

The following is a generalized experimental protocol for the condensation step, which can be adapted for the synthesis of both Gefitinib and its Impurity 1 for use as a reference standard.

Materials:

-

4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline

-

3-chloro-4-fluoroaniline (for Gefitinib) or 3,4-dichloroaniline (for Impurity 1)

-

Isopropyl alcohol (or other suitable solvent like methanol)

-

Hydrochloric acid (for salt formation, optional)

Procedure:

-

A mixture of 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (1 equivalent) and either 3-chloro-4-fluoroaniline or 3,4-dichloroaniline (1-1.5 equivalents) in isopropyl alcohol is prepared in a reaction vessel.

-

The mixture is heated to reflux (typically around 80-85°C) and stirred for several hours (e.g., 6 hours).

-

The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product.

-

If desired, hydrochloric acid can be added to the cooled mixture to precipitate the hydrochloride salt of the product.

-

The solid product is collected by filtration, washed with a suitable solvent (e.g., chilled methanol), and dried under vacuum to yield the crude product.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Analytical Method for Detection and Quantification

A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the separation and quantification of Gefitinib and its process-related impurities, including Impurity 1.

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 130 mM ammonium (B1175870) acetate, pH 5.0) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution. A common ratio is 63:37 (v/v) aqueous to organic.[5] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Under these or similar conditions, Gefitinib and Impurity 1 would be separated based on their differing polarities, allowing for their individual quantification. The retention time of Impurity 1 would need to be confirmed by analyzing a synthesized reference standard.

The workflow for the analysis of a Gefitinib sample for the presence of Impurity 1 is outlined below:

Quantitative Data and Control Strategy

While specific quantitative data on the formation of Impurity 1 as a direct function of 3,4-dichloroaniline concentration is not publicly available, it is a fundamental principle of process chemistry that the level of an impurity in a final product is directly related to the level of the corresponding contaminant in the starting materials.

Control Strategy:

The primary control strategy for minimizing the formation of this compound is to implement stringent specifications for the starting material, 3-chloro-4-fluoroaniline. This includes:

-

Supplier Qualification: Thoroughly vetting and qualifying suppliers of 3-chloro-4-fluoroaniline to ensure they have robust processes to control for the presence of 3,4-dichloroaniline.

-

Incoming Raw Material Testing: Implementing a validated analytical method to test each batch of 3-chloro-4-fluoroaniline for the presence and quantity of 3,4-dichloroaniline.

-

Setting Acceptance Criteria: Establishing a strict acceptance limit for the content of 3,4-dichloroaniline in the starting material.

The following table summarizes the key information regarding Gefitinib and Impurity 1:

| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| Gefitinib | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine | 184475-35-2 | C₂₂H₂₄ClFN₄O₃ | 446.90 | 3-chloro-4-fluoroaniline moiety |

| Impurity 1 | N-(3,4-Dichlorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | 2089650-13-3 | C₂₂H₂₄Cl₂N₄O₃ | 463.36 | 3,4-dichloroaniline moiety |

Conclusion

This compound is a process-related impurity that arises from the presence of 3,4-dichloroaniline in the 3-chloro-4-fluoroaniline starting material. Its formation is a direct consequence of the competitive reaction during the final condensation step of Gefitinib synthesis. A robust control strategy focused on the quality of raw materials is the most effective means of minimizing the presence of this impurity in the final API. This guide provides the foundational knowledge for researchers and drug development professionals to understand, control, and analyze this critical impurity, thereby ensuring the quality and safety of Gefitinib.

References

Potential Biological Activity of Gefitinib Impurity 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib (B1684475) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology. As with any synthesized pharmaceutical compound, impurities can arise during the manufacturing process. The presence of such impurities, even in trace amounts, necessitates a thorough evaluation of their potential biological activity to ensure the safety and efficacy of the final drug product. This technical guide focuses on "Gefitinib impurity 1," providing an in-depth overview of its chemical identity and a framework for assessing its potential biological activity based on its structural relationship to the parent compound.

Presumed Target and Signaling Pathway

Gefitinib functions by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase domain, which in turn blocks the downstream signaling pathways responsible for cell proliferation, survival, and metastasis.[1][2][3][4] Given that this compound is a related substance, it is hypothesized that it may also interact with EGFR. The EGFR signaling cascade is a critical pathway in normal cellular function and is often dysregulated in cancer.

EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated residues serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways. These pathways ultimately regulate gene expression and cellular processes like proliferation, survival, and angiogenesis.

Data Presentation: Hypothetical Biological Activity

Due to the absence of published data, the following tables present a hypothetical comparison of the biological activity of Gefitinib and this compound for illustrative purposes. These values are representative of what might be determined through the experimental protocols outlined in this guide.

Table 1: In Vitro Kinase Inhibition

| Compound | Target | IC50 (nM) |

| Gefitinib | EGFR (Wild-Type) | 33 |

| This compound | EGFR (Wild-Type) | 500 (Hypothetical) |

Table 2: Cell-Based Activity

| Compound | Cell Line | Assay Type | IC50 (nM) |

| Gefitinib | A431 (EGFR overexpressing) | Cell Viability (MTT) | 54 |

| This compound | A431 (EGFR overexpressing) | Cell Viability (MTT) | >10,000 (Hypothetical) |

| Gefitinib | A431 (EGFR overexpressing) | EGFR Phosphorylation | 45 |

| This compound | A431 (EGFR overexpressing) | EGFR Phosphorylation | 800 (Hypothetical) |

Experimental Protocols

To ascertain the actual biological activity of this compound, a series of in vitro biochemical and cell-based assays should be performed. The following are detailed protocols for key experiments.

Experimental Workflow

A logical workflow for testing the biological activity of this compound would begin with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess its effect in a more complex biological system.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib (B1684475), a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC) with specific EGFR mutations. Despite its targeted mechanism, gefitinib is associated with a range of toxicities affecting various organ systems. This technical guide provides a comprehensive overview of the toxicological profile of gefitinib and its related compounds. It delves into the mechanisms of toxicity, presents quantitative toxicological data, details key experimental protocols for toxicological assessment, and visualizes critical signaling pathways and experimental workflows. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study and development of EGFR inhibitors and other targeted cancer therapies.

Introduction

Gefitinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) that competitively blocks the adenosine (B11128) triphosphate (ATP) binding site of the EGFR tyrosine kinase, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1] While highly effective in patients with activating EGFR mutations, such as exon 19 deletions or the L858R substitution in exon 21, its clinical use is accompanied by a spectrum of adverse effects.[2] Understanding the toxicological profile of gefitinib is paramount for managing patient care, developing safer analogues, and designing novel therapeutic strategies. This guide synthesizes the current knowledge on gefitinib's toxicity, focusing on its pharmacokinetics, metabolism, and impact on major organ systems.

Pharmacokinetics and Metabolism

Gefitinib is administered orally and is slowly absorbed, with a mean bioavailability of approximately 60%.[3] Peak plasma concentrations are typically reached within 3 to 7 hours.[3] The drug is extensively bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[3]

Metabolism of gefitinib is primarily hepatic, mediated extensively by cytochrome P450 enzymes, with CYP3A4 being the major contributor, and CYP3A5 and CYP2D6 playing lesser roles.[4] The main metabolic pathways include morpholine (B109124) ring opening, O-demethylation, and oxidative defluorination.[4] Excretion is predominantly through the feces (86%), with less than 4% of the administered dose eliminated renally.[3]

The formation of reactive metabolites, such as a reactive iminoquinone, is a key aspect of gefitinib's toxicology.[5] These electrophilic species can covalently bind to macromolecules like proteins and DNA, potentially leading to cellular damage and idiosyncratic drug reactions.[6]

Quantitative Toxicological Data

This section summarizes the key quantitative data related to the toxicity of gefitinib, including LD50, IC50 values, and the incidence of common adverse events observed in clinical trials.

Acute Toxicity

| Species | Route | LD50/TDLO | Value | Reference |

| Rat | Oral | LD50 | 2000 mg/kg | [7] |

| Rat | Oral | Lethal Dose | 12,000 mg/m² | [3] |

| Mouse | Oral | Non-lethal Dose | 6,000 mg/m² | [3] |

| Human | Oral | TDLO | 3.6 mg/kg | [8] |

TDLO: Toxic Dose Low

In Vitro Cytotoxicity (IC50)

| Cell Line | Cancer Type | IC50 (Gefitinib) | Reference |

| Vero | Normal Kidney | 11.15 µg/ml | [9] |

| A549 | Lung Adenocarcinoma | 7.0 ± 1.0 μM | [10] |

| A549GR (Gefitinib-Resistant) | Lung Adenocarcinoma | 12.7 ± 0.8 μM | [10] |

| H1650 | Lung Adenocarcinoma | 31.0 ± 1.0 μM | [10] |

| H1650GR (Gefitinib-Resistant) | Lung Adenocarcinoma | 50.0 ± 3.0 μM | [10] |

| PC9 | Lung Adenocarcinoma | <1 μmol/L | [11] |

| HCC827 | Lung Adenocarcinoma | 0.7 nM to 50 nM | [12] |

| H1975 (L858R + T790M) | Lung Adenocarcinoma | 4.4 - 25.5 μM | [12] |

| H3255 | Lung Adenocarcinoma | 0.003 μM | [13] |

| 11-18 | Lung Adenocarcinoma | 0.39 μM | [13] |

Clinical Adverse Events

The following table summarizes the incidence of common drug-related adverse events from clinical trials at the recommended daily dose of 250 mg.[14][15]

| Adverse Event | Incidence (%) (All Grades) | Incidence (%) (Grade 3/4) |

| Dermatological | ||

| Rash | 43-48% | 1% |

| Acne | 25% | 0% |

| Dry Skin | 13% | 0% |

| Pruritus | 8% | 0% |

| Gastrointestinal | ||

| Diarrhea | 48-49% | 5% |

| Nausea | 13% | 1% |

| Vomiting | 12% | 1% |

| Stomatitis | - | - |

| Anorexia | 7% | 1% |

| Hepatic | ||

| Increased ALT | 11.4% | 5.1% |

| Increased AST | 7.9% | 3.0% |

| Increased Bilirubin | 2.7% | 0.7% |

| Pulmonary | ||

| Interstitial Lung Disease (ILD) | ~1% | ~0.3% (fatal in ~1/3 of cases) |

| Pneumonitis | 2.24% | - |

| Pneumonia | 2.33% | - |

| Hemoptysis | 0.49% | - |

| Ocular | ||

| Conjunctivitis | 1% | - |

| Amblyopia | 2% | - |

| Other | ||

| Asthenia | 6% | 1% |

| Weight Loss | 3% | 0% |

| Peripheral Edema | 2% | - |

Organ-Specific Toxicities

Dermatological Toxicity

Skin reactions are the most common adverse effects of gefitinib, occurring in over 50% of patients.[14] These typically manifest as an acneiform or papulopustular rash, dry skin (xerosis), and pruritus.[14][16] The rash is thought to be a direct consequence of EGFR inhibition in the skin, which disrupts keratinocyte proliferation and differentiation.[17] In animal models, gefitinib treatment has been shown to cause thickening of the epidermis, loss of moisture, and apoptosis of keratinocytes, associated with increased macrophage infiltration.[16]

Gastrointestinal Toxicity

Diarrhea is a very common side effect, affecting nearly half of the patients treated with gefitinib.[14] While usually mild to moderate, it can be severe in some cases. The underlying mechanism is believed to be related to EGFR inhibition in the gastrointestinal tract, leading to altered ion transport and fluid secretion.[18]

Hepatotoxicity

Elevations in liver transaminases (ALT and AST) are frequently observed during gefitinib therapy.[2] Although often asymptomatic and reversible, severe and even fatal hepatotoxicity has been reported.[2] The mechanism is not fully understood but may involve the formation of reactive metabolites that cause direct hepatocellular injury.[2] Studies in zebrafish larvae have shown that gefitinib can induce dose-dependent hepatotoxicity, characterized by changes in liver morphology and function.[19]

Pulmonary Toxicity

Interstitial lung disease (ILD), including pneumonitis and pulmonary fibrosis, is a rare but serious and potentially fatal adverse effect of gefitinib.[20] The incidence is higher in certain populations, such as Japanese patients.[20] The exact mechanism remains unclear, but it is hypothesized that EGFR inhibition may impair the normal repair processes in the lung epithelium, making it more susceptible to injury.[21]

Cardiotoxicity

While not as common as with other TKIs, cardiotoxicity has been reported with gefitinib.[22] It can manifest as cardiomyopathy, QT interval prolongation, and acute coronary syndrome.[1] Preclinical studies in rat cardiomyocytes (H9c2 cells) and in vivo rat models suggest that gefitinib can induce cardiotoxicity by modulating the PTEN/Akt/FoxO3a pathway and through the formation of CYP1A1-mediated reactive metabolites in the heart.[23][24]

Renal Toxicity

Renal toxicity is a rare adverse effect of gefitinib. Cases of acute kidney injury and proteinuria have been reported.[22] While the exact mechanism is not well-defined, EGFR is expressed in the kidney, suggesting a potential for direct renal effects.[22]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the toxicological assessment of gefitinib.

In Vitro Cytotoxicity Assay (MTT/CCK-8)

Objective: To determine the half-maximal inhibitory concentration (IC50) of gefitinib in a given cell line.

Materials:

-

Cancer cell line of interest (e.g., A549, H1650)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Gefitinib stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution

-

Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[25][26]

-

Prepare serial dilutions of gefitinib in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the gefitinib dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[25]

-

For MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate until the formazan (B1609692) crystals are dissolved.[11]

-

For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[27]

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[11][28]

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Analysis of Gefitinib and its Metabolites in Biological Samples (UPLC-MS/MS)

Objective: To quantify the concentration of gefitinib and its major metabolites in plasma or other biological matrices.

Materials:

-

UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a tandem quadrupole mass spectrometer)

-

Analytical column (e.g., ACQUITY BEH C18)

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% formic acid in acetonitrile (B52724)

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

Plasma or tissue homogenate samples

-

Acetonitrile for protein precipitation

Procedure:

-

Sample Preparation: To a small volume of plasma (e.g., 50 µL), add the internal standard and precipitate proteins by adding a larger volume of cold acetonitrile (e.g., 200 µL).[29]

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase.

-

UPLC-MS/MS Analysis: Inject the prepared sample onto the UPLC system.

-

Separate the analytes using a gradient elution with mobile phases A and B.[29]

-

Detect and quantify the parent drug and its metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode.[29]

-

Construct a calibration curve using standards of known concentrations to determine the concentrations in the unknown samples.

In Vivo Dermatotoxicity Assessment in Rodents

Objective: To evaluate the dermatological toxicity of gefitinib in an animal model.

Animal Model: Brown Norway (BN) rats or C57BL/6 mice.[16][30]

Procedure:

-

Acclimatize the animals for at least one week before the start of the experiment.

-

Divide the animals into control and treatment groups.

-

Administer gefitinib orally (by gavage) to the treatment groups at different dose levels (e.g., 37.5, 75, and 150 mg/kg/day for mice) for a specified duration (e.g., 4 weeks).[16][30] The control group receives the vehicle (e.g., distilled water).[30]

-

Monitor the animals daily for clinical signs of toxicity, including body weight changes, skin rash, itching, and hair loss.[16]

-

At the end of the study, euthanize the animals and collect skin samples for histopathological analysis.

-

Process the skin samples for histology and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

-

Examine the skin sections for epidermal thickening, inflammation, and apoptosis of keratinocytes.[16]

-

Immunohistochemistry can be performed to assess macrophage infiltration.[16]

Signaling Pathways and Experimental Workflows

This section provides visual representations of key signaling pathways affected by gefitinib and typical experimental workflows for its toxicological evaluation, created using the DOT language for Graphviz.

References

- 1. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 2. Gefitinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Reactive metabolite of gefitinib activates inflammasomes: implications for gefitinib-induced idiosyncratic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactive Metabolite Analysis - Creative Biolabs [creative-biolabs.com]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Gefitinib-Induced Cutaneous Toxicities in Brown Norway Rats Are Associated with Macrophage Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Managing treatment-related adverse events associated with egfr tyrosine kinase inhibitors in advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Transcriptomic Approach to Elucidate the Mechanisms of Gefitinib-Induced Toxicity in Healthy Human Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of hepatotoxicity of first-line tyrosine kinase inhibitors: Gefitinib and afatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pulmonary Toxicities of Gefitinib in Patients With Advanced Non-Small-Cell Lung Cancer: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. A novel pre-clinical strategy for identifying cardiotoxic kinase inhibitors and mechanisms of cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. EGFR Inhibitor Gefitinib Induces Cardiotoxicity through the Modulation of Cardiac PTEN/Akt/FoxO3a Pathway and Reactive Metabolites Formation: In Vivo and in Vitro Rat Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Identification of Gefitinib Impurity 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of non-small cell lung cancer. The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides a comprehensive overview of the discovery, identification, and characterization of a key process-related impurity, Gefitinib Impurity 1. This impurity, identified as 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile , can arise during specific synthesis routes of Gefitinib. This document details its origin, analytical identification methods, and the logical framework for its control, serving as a vital resource for researchers and professionals in drug development and quality control.

Introduction to Gefitinib and its Impurities

Gefitinib is a quinazoline (B50416) derivative that functions by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways that promote tumor growth.[1] The manufacturing process of Gefitinib, like any synthetic API, can result in the formation of impurities. These can include starting materials, intermediates, by-products, and degradation products.[2] Regulatory bodies require stringent control and characterization of any impurity present in the final drug substance above a certain threshold.

Discovery and Origin of this compound

This compound is not a degradation product but a process-related impurity . Its discovery is intrinsically linked to a specific synthetic pathway for Gefitinib. In this route, 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile serves as a key intermediate.

The presence of this compound as an impurity in the final Gefitinib product is typically discovered during the analytical method development and validation stages of the drug substance. If the subsequent reaction step to convert this intermediate is incomplete, or if the purification processes are not sufficiently robust, it can be carried over into the final API.

The logical workflow for the discovery and identification of such a process-related impurity is outlined below.

Synthesis Pathway Leading to this compound

One of the synthetic routes for Gefitinib involves the nitration of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile (B1588941) to form this compound (4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile).[3] This intermediate is then subsequently reduced to form an amino derivative, which is a precursor to the quinazoline ring of Gefitinib.

Identification and Characterization

The identification of this compound relies on a combination of chromatographic and spectroscopic techniques.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile |

| CAS Number | 675126-26-8 |

| Molecular Formula | C15H19N3O5 |

| Molecular Weight | 321.33 g/mol |

Experimental Protocols for Identification

Protocol 1: Isolation by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

A common approach to isolate an unknown impurity for structural elucidation is through preparative HPLC.

-

Column: A reversed-phase C18 column suitable for preparative scale.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. The specific gradient is developed to achieve optimal separation of the impurity from the main component and other impurities.

-

Detection: UV detection at a wavelength where both Gefitinib and the impurity have significant absorbance (e.g., 248 nm).[4]

-

Procedure:

-

A concentrated solution of crude Gefitinib containing the impurity is prepared.

-

Multiple injections are made onto the preparative HPLC system.

-

The fraction corresponding to the impurity peak is collected.

-

The collected fractions are pooled and the solvent is removed (e.g., by lyophilization or rotary evaporation) to yield the isolated impurity.

-

Protocol 2: Structural Elucidation by LC-MS and NMR

Once isolated, the structure of the impurity is confirmed using spectroscopic methods.

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).[5][6]

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight. Fragmentation patterns (MS/MS) can provide further structural information. For this compound, a protonated molecule [M+H]+ at m/z 322.1 would be expected.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Analyses: ¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Interpretation: The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, are used to definitively determine the chemical structure.

-

Analytical Methods for Quantification

Validated analytical methods are essential for the routine monitoring and control of this compound in the drug substance.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the standard for quantifying process-related impurities.

Table 1: Example HPLC Method Parameters for Gefitinib and Impurity Analysis

| Parameter | Condition |

| Column | Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm)[4] |

| Mobile Phase | Phosphate buffer (pH 3.6) and acetonitrile (55:45 v/v)[4] |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | 30 °C[4] |

| Detection | UV at 248 nm[4] |

| Injection Volume | 10 µL[4] |

Method Validation: The HPLC method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data from Method Validation Studies

The following table summarizes typical performance characteristics of a validated HPLC method for Gefitinib and its impurities.

Table 2: Representative Method Validation Data

| Parameter | Gefitinib | Process-Related Impurities |

| Linearity Range | 25 - 500 µg/mL[2] | 0.1 - 2.0 µg/mL[2] |

| Correlation Coefficient (r²) | > 0.999[2] | > 0.999[2] |

| LOD | - | 0.012 - 0.033 µg/mL[2] |

| LOQ | - | 0.04 - 0.10 µg/mL[2] |

| Accuracy (% Recovery) | 98.26 - 99.90%[7] | 95.99 - 100.55%[7] |

| Precision (% RSD) | < 2%[2] | < 3%[2] |

Conclusion

The discovery and identification of this compound, 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, is a critical aspect of ensuring the quality and safety of the Gefitinib drug substance. As a process-related impurity, its control is managed through a thorough understanding of the synthetic process and the implementation of robust, validated analytical methods. This technical guide provides a framework for the discovery, identification, and quantification of this and similar process-related impurities, underscoring the importance of rigorous analytical science in pharmaceutical development.

References

- 1. rjptonline.org [rjptonline.org]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS - ProQuest [proquest.com]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to a Key Gefitinib Impurity

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction

Gefitinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer, acting as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The purity of any active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides an in-depth look at a significant process-related impurity of Gefitinib.

It is critical to note that the designation "Gefitinib impurity 1" is not a universally standardized nomenclature. Various chemical suppliers may use this term to refer to different molecules. This guide focuses on the compound identified by the CAS number 675126-26-8, chemically known as 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile. This compound is a known intermediate in some synthetic routes of Gefitinib, and its presence in the final drug product must be carefully controlled.

This document will detail the physicochemical properties, analytical methodologies for detection and quantification, and the relevant biological context of this impurity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an impurity is fundamental for developing appropriate analytical methods and control strategies. The key properties of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile are summarized below.

| Property | Value | Reference |

| Chemical Name | 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | [1] |

| CAS Number | 675126-26-8 | [1] |

| Molecular Formula | C₁₅H₁₉N₃O₅ | [2] |

| Molecular Weight | 321.33 g/mol | [2] |

| Melting Point | 127 °C | [3] |

| Boiling Point | 522.3±50.0 °C (Predicted) | [3] |

| Solubility | Low solubility in water. Soluble in organic solvents like dichloromethane (B109758) and chloroform. | [4] |

| pKa | 7.02±0.10 (Predicted) | [5] |

| Appearance | Typically a solid | [4] |

Synthesis and Logical Relationship to Gefitinib

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is a key intermediate in several reported synthetic pathways of Gefitinib. Its formation typically involves the nitration of a precursor molecule. Understanding its synthesis is crucial for identifying potential side reactions and for developing strategies to minimize its presence in the final API.

Caption: Synthetic pathway illustrating the formation of Gefitinib Impurity from Isovanillin.

Experimental Protocols

Accurate and robust analytical methods are essential for the detection and quantification of impurities in pharmaceutical manufacturing. Below are outlines of common experimental protocols used for the analysis of Gefitinib and its impurities.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A common technique for separating and quantifying related substances in pharmaceuticals is reverse-phase HPLC.

Chromatographic Conditions (Illustrative Example):

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV spectrophotometry at a wavelength where both Gefitinib and the impurity have significant absorbance.

-

Temperature: Controlled column temperature for reproducibility.

Sample Preparation:

-

Accurately weigh and dissolve the Gefitinib bulk drug or formulation in a suitable diluent (e.g., a mixture of the mobile phase).

-

Sonicate if necessary to ensure complete dissolution.

-

Filter the solution through a 0.45 µm filter before injection.

Validation Parameters:

The HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Caption: General workflow for the analysis of Gefitinib impurities by HPLC.

Structural Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

For the definitive identification and structural confirmation of impurities, mass spectrometry and NMR spectroscopy are indispensable.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can provide the exact mass of the impurity, allowing for the determination of its elemental composition. Tandem MS (MS/MS) experiments can be used to fragment the molecule and provide structural information.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This data is used to piece together the complete chemical structure. For 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, characteristic signals would be expected for the aromatic protons, the methoxy (B1213986) group, the morpholine (B109124) ring, and the propyl chain.

Biological Context: The EGFR Signaling Pathway

Gefitinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). The presence of impurities could potentially interfere with this mechanism or introduce off-target effects. Understanding the EGFR signaling pathway provides a context for the importance of controlling the purity of Gefitinib.

Upon binding of a ligand such as EGF, EGFR dimerizes and autophosphorylates its tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which are crucial for cell proliferation and survival.[6] Gefitinib competitively binds to the ATP-binding site in the tyrosine kinase domain of EGFR, thereby inhibiting autophosphorylation and blocking these downstream signals.[6]

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Protocol: EGFR Phosphorylation Assay (Western Blot)

To assess the impact of a compound on EGFR activity, a common in vitro method is to measure the phosphorylation status of EGFR in cancer cell lines that overexpress the receptor (e.g., A431 cells).

-

Cell Culture and Treatment:

-

Culture A431 cells to approximately 80% confluency.

-

Serum-starve the cells to reduce basal EGFR activity.

-

Pre-treat the cells with various concentrations of the test compound (e.g., Gefitinib as a positive control, and the impurity) for a defined period.

-

Stimulate the cells with EGF to induce EGFR phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total EGFR.

-

Conclusion

The control of impurities is a critical aspect of drug development and manufacturing. This guide has provided a detailed overview of a key process-related impurity of Gefitinib, 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (CAS 675126-26-8). By understanding its physicochemical properties, synthetic origin, and the analytical methods for its control, researchers and drug development professionals can ensure the quality, safety, and efficacy of the final Gefitinib product. The provided experimental outlines and pathway diagrams serve as a valuable resource for laboratory investigation and quality assurance.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile | C15H19N3O5 | CID 11723582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 4-Methoxy-5-(3-Morpholinopropoxy)-2-Nitrobenzonitrile: Properties, Applications, Safety Data & Supplier Info | High Purity Chemical from China [nj-finechem.com]

- 5. chembk.com [chembk.com]

- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]

The Genesis of Impurities in Gefitinib Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the origins of impurities in the synthesis of Gefitinib (B1684475), a crucial epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Understanding the formation pathways of these impurities is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details the common synthetic routes, elucidates the mechanisms of impurity formation, presents detailed analytical protocols for their identification, and offers quantitative data to support robust quality control strategies.

Principal Synthetic Routes and Associated Impurities

The impurity profile of Gefitinib is intrinsically linked to its manufacturing process. Several synthetic routes have been developed, each with a unique set of potential process-related impurities. Below, we analyze two major pathways.

Route 1: The Demethylation Pathway (AstraZeneca's Original Route)

This classic route begins with the selective demethylation of 6,7-dimethoxy-quinazolin-4-one. While historically significant, this pathway is susceptible to the formation of several critical impurities.

-

Origin of Isomeric Impurities: The initial step involves the selective demethylation of one of the two methoxy (B1213986) groups. This reaction can lack perfect regioselectivity, leading to the formation of an isomeric impurity where the wrong methoxy group is cleaved. This isomeric intermediate, if not completely removed, will be carried through subsequent steps, resulting in a final isomeric Gefitinib impurity that is difficult to separate.[1]

-

Origin of N-Alkylated Impurity: A significant drawback of this route is the formation of a dialkylated impurity, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine . This impurity arises during the final O-alkylation step, where the morpholinopropyl side chain is introduced.[1] The secondary amine on the quinazoline (B50416) core can compete with the hydroxyl group and undergo an undesired N-alkylation reaction. The presence of this impurity necessitates purification by column chromatography, which can reduce the overall yield and complicate commercial production.[1]

Route 2: The Pre-Alkylation Pathway

To address the challenges of the demethylation route, alternative syntheses were developed. A common strategy involves starting from a precursor like 3-hydroxy-4-methoxy benzonitrile (B105546) or isovanillin, where the morpholinopropyl side chain is introduced before the quinazoline ring is formed.[1][2]

-

Suppression of N-Alkylated Impurity: By alkylating the hydroxyl group early in the synthesis, the reactive secondary amine is not yet present. The quinazoline ring is constructed in a later step. This strategic reordering of steps effectively prevents the problematic N-alkylation reaction seen in Route 1, leading to a cleaner product profile and simplifying the final purification.[1]

-

Process-Related Intermediates: While this route avoids the N-alkylation and isomeric issues of Route 1, it has its own set of potential impurities. The raw materials and intermediates from the multi-step construction of the quinazoline ring can be carried over into the final API if reactions are not driven to completion or if purification is inadequate.[3] A study identified five key process-related impurities/intermediates (G₀ to G₄) in a synthesis starting from isovanillin.[3]

The following diagram illustrates the critical difference between these two synthetic strategies concerning the formation of the major N-alkylated impurity.

Other Key Impurities and Their Origins

Beyond the major process-related impurities dictated by the primary synthetic route, other impurities can arise from starting materials or degradation.

-

Starting Material Impurities: The quality of starting materials is critical. For instance, the common reagent 3-chloro-4-fluoroaniline (B193440) may contain its positional isomer, 4-chloro-3-fluoroaniline. If present, this isomeric starting material will participate in the condensation reaction, leading to the formation of the corresponding positional isomer of Gefitinib.

-

Degradation Products: Gefitinib is susceptible to degradation under certain stress conditions. Forced degradation studies show that the molecule is particularly sensitive to oxidation.[4] The primary oxidative degradation product is Gefitinib N-Oxide , formed by the oxidation of the morpholine (B109124) nitrogen atom.[4][5] Studies have shown significant degradation under oxidative stress (e.g., exposure to H₂O₂), while the drug is relatively stable to acid and base hydrolysis.[4][5][6]

Quantitative Analysis of Impurities

The control of impurities requires sensitive and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique used. Validation studies establish key performance parameters, including the Limit of Detection (LOD) and Limit of Quantification (LOQ), which define the sensitivity of the method for each impurity.

Table 1: Method Validation Data for Gefitinib Process-Related Impurities

| Impurity | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) |

|---|---|---|---|

| Impurity G₀ | 0.033 | 0.10 | 95.99 - 100.55 |

| Impurity G₁ | 0.021 | 0.06 | 95.99 - 100.55 |

| Impurity G₂ | 0.012 | 0.04 | 95.99 - 100.55 |

| Impurity G₃ | 0.015 | 0.05 | 95.99 - 100.55 |

| Impurity G₄ | 0.018 | 0.05 | 95.99 - 100.55 |

Data sourced from a validation study of an RP-HPLC method for five process-related impurities.[7]

Table 2: Linearity Data from Impurity Analysis

| Analyte | Correlation Coefficient (r²) |

|---|---|

| Gefitinib | > 0.999 |

| Process Impurities | 0.9991 - 0.9994 |

| Degradation Impurities | > 0.998 |

Data compiled from multiple validated HPLC and RRLC methods.[5][7]

Experimental Protocols

Accurate impurity profiling relies on well-defined analytical methods. Below are representative protocols for HPLC analysis and forced degradation studies.

Protocol for Related Substances Analysis by RP-HPLC

This protocol outlines a typical isocratic method for the separation and quantification of Gefitinib and its process-related impurities.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photo Diode Array (PDA) or UV detector.

-

Chromatographic Conditions:

-

Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm particle size.[3][7]

-

Mobile Phase: A mixture of 130 mM ammonium (B1175870) acetate (B1210297) buffer (pH adjusted to 5.0) and acetonitrile (B52724) in a 63:37 (v/v) ratio.[3][7]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm.[8]

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve Gefitinib and impurity reference standards in a suitable solvent (e.g., acetonitrile or mobile phase) to a known concentration (e.g., 100 µg/mL for Gefitinib, 1 µg/mL for impurities).

-

Test Sample: Accurately weigh and dissolve the Gefitinib API sample in the same solvent to a final concentration of approximately 100 µg/mL.

-

-

Data Analysis: Calculate the percentage of each impurity based on the peak area relative to the area of the main Gefitinib peak, using reference standards for response factor correction if necessary.

The following diagram outlines the general workflow for identifying and characterizing an unknown impurity.

Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods.

-

Acid-Induced Degradation: Treat a Gefitinib stock solution with 0.1 N HCl and heat at 40-60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.[3]

-

Base-Induced Degradation: Treat a Gefitinib stock solution with 0.1 N NaOH and heat at 40-60°C for 24 hours. Neutralize the solution before analysis.[3]

-

Oxidative Degradation: Treat a Gefitinib stock solution with 3% (v/v) hydrogen peroxide (H₂O₂) and maintain at 40°C for 24 hours.[3]

-

Photolytic Degradation: Expose a Gefitinib solution to UV light (≥200 Wh/m²) in a photostability chamber for a defined duration (e.g., 6 hours).[3]

-

Thermal Degradation: Expose solid Gefitinib API to dry heat (e.g., 80°C) for a specified period.

-

Analysis: Analyze all stressed samples using a validated, stability-indicating HPLC method to separate the degradants from the parent drug.

Biological Context: The EGFR Signaling Pathway

While this guide focuses on chemical synthesis, it is important to remember the biological target of Gefitinib. Gefitinib inhibits the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), blocking downstream signaling cascades that promote cell proliferation and survival. The presence of impurities could potentially alter the drug's efficacy or introduce off-target toxicities.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. ukm.my [ukm.my]

- 3. academic.oup.com [academic.oup.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]

- 7. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Genotoxic Potential of Gefitinib Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the assessment of genotoxic potential for impurities associated with the targeted cancer therapeutic, Gefitinib (B1684475). The presence of impurities in active pharmaceutical ingredients (APIs) is an unavoidable consequence of the manufacturing process and degradation over time. Certain impurities, particularly those with reactive functional groups, have the potential to interact with DNA, leading to mutations and an increased risk of carcinogenicity. Therefore, a thorough evaluation of the genotoxic potential of any impurity is a critical aspect of drug safety assessment and is mandated by regulatory bodies worldwide.

This guide will delve into the identified and potential impurities of Gefitinib, the methodologies used to evaluate their genotoxicity, and the regulatory framework that governs their acceptable limits in the final drug product.

Identified and Potential Genotoxic Impurities of Gefitinib

Based on the synthesis route and degradation pathways of Gefitinib, several impurities have been identified as potentially genotoxic. These can be broadly categorized into process-related impurities and degradation products. Furthermore, the metabolic transformation of Gefitinib can lead to metabolites with photogenotoxic potential.

Process-Related Impurities

During the synthesis of Gefitinib, certain starting materials, intermediates, or by-products may be carried over into the final API. The following have been highlighted as potential genotoxic impurities (PGIs) due to structural alerts:

-

4-(3-chloropropyl) Morpholine (KSM-02): A key starting material in the synthesis of Gefitinib.

-

3-Chloro-4-fluoroaniline: A potential degradation product of a key intermediate.

-

4-Chloroaniline: An impurity that may be present in the 3-Chloro-4-fluoroaniline starting material.

The term "structural alert" refers to specific chemical moieties within a molecule that are known or suspected to be associated with genotoxicity. The presence of such alerts triggers the need for further investigation, as outlined in the ICH M7 guideline. While specific experimental genotoxicity data for these process-related impurities is not extensively available in the public domain, their identification based on structural alerts necessitates a stringent control strategy to limit their presence in the final drug substance.

Photogenotoxic Metabolites

Gefitinib undergoes extensive metabolism in the body, primarily through the action of cytochrome P450 enzymes. Some of the resulting metabolites have been shown to exhibit photogenotoxic potential, meaning they can induce DNA damage upon exposure to light. The primary photogenotoxic metabolites of Gefitinib identified are:

-

O-Demethyl gefitinib (DMT-GFT): This metabolite has been shown to have the highest photogenotoxic potential.

-

O-Demorpholinopropyl gefitinib (DMOR-GFT): Exhibits significant phototoxicity.

-

4-Defluoro-4-hydroxy gefitinib (DF-GFT): Considered to be non-phototoxic.

The assessment of photogenotoxicity is crucial for drugs that may be used by patients exposed to sunlight.

Data on Genotoxic Potential

Illustrative Data Presentation for Process-Related Impurities

The following tables are templates demonstrating the expected data presentation from a standard battery of genotoxicity tests for an impurity like 3-Chloro-4-fluoroaniline .

Table 1: Illustrative Bacterial Reverse Mutation Assay (Ames Test) Data

| Test Substance | Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Mutation Ratio | Result |

| Vehicle Control | TA98 | - | 0 | 25 ± 4 | 1.0 | Negative |

| + | 0 | 30 ± 5 | 1.0 | Negative | ||

| 3-Chloro-4-fluoroaniline | TA98 | - | 10 | 28 ± 6 | 1.1 | Negative |

| - | 50 | 35 ± 5 | 1.4 | Negative | ||

| - | 100 | 78 ± 9 | 3.1 | Positive | ||

| + | 10 | 32 ± 4 | 1.1 | Negative | ||

| + | 50 | 45 ± 7 | 1.5 | Negative | ||

| + | 100 | 95 ± 11 | 3.2 | Positive | ||

| Positive Control | TA98 | - | 2-Nitrofluorene (10 µg) | 250 ± 20 | 10.0 | Positive |

| + | Benzo[a]pyrene (5 µg) | 310 ± 25 | 10.3 | Positive |

Table 2: Illustrative In Vitro Chromosomal Aberration Assay Data

| Test Substance | Metabolic Activation (S9) | Concentration (µg/mL) | No. of Metaphases Analyzed | No. of Aberrant Cells (%) | Result |

| Vehicle Control | - | 0 | 200 | 2 (1.0%) | Negative |

| + | 0 | 200 | 3 (1.5%) | Negative | |

| 3-Chloro-4-fluoroaniline | - | 10 | 200 | 3 (1.5%) | Negative |

| - | 50 | 200 | 10 (5.0%) | Positive | |

| - | 100 | 200 | 25 (12.5%) | Positive | |

| + | 10 | 200 | 4 (2.0%) | Negative | |

| + | 50 | 200 | 12 (6.0%) | Positive | |

| + | 100 | 200 | 30 (15.0%) | Positive | |

| Positive Control | - | Mitomycin C (0.1 µg/mL) | 200 | 40 (20.0%) | Positive |

| + | Cyclophosphamide (5 µg/mL) | 200 | 50 (25.0%) | Positive |

Summary of Photogenotoxicity Data for Gefitinib Metabolites

Studies on the photogenotoxic potential of Gefitinib metabolites have primarily utilized the comet assay to assess DNA damage in cells upon exposure to UVA radiation. The results are summarized in Table 3.

Table 3: Photogenotoxicity of Gefitinib Metabolites

| Metabolite | Phototoxicity (PIF*) | Photogenotoxicity (Comet Assay) | Key Findings |

| Gefitinib (Parent Drug) | Moderate | Moderate DNA Damage | Induces photogenotoxicity. |

| O-Demethyl gefitinib (DMT-GFT) | Low (PIF ≈ 7) | High DNA Damage | Highest photogenotoxic potential among the metabolites.[1] |

| O-Demorpholinopropyl gefitinib (DMOR-GFT) | High (PIF ≈ 48) | Moderate DNA Damage | Markedly more phototoxic than the parent drug.[1] |

| 4-Defluoro-4-hydroxy gefitinib (DF-GFT) | Non-phototoxic (PIF ≈ 1) | Not reported to be photogenotoxic | Considered non-phototoxic.[1] |

*Photoirritation Factor (PIF) from Neutral Red Uptake assay. A PIF > 5 is considered phototoxic.

Experimental Protocols for Key Genotoxicity Assays

A standard battery of in vitro tests is typically employed for the initial assessment of genotoxic potential. The following sections provide detailed methodologies for these key assays, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used method for detecting point mutations (base substitutions and frameshifts) in bacteria.

Principle: This assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). The test substance is incubated with the bacterial strains, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

Methodology:

-

Strains: A minimum of five strains is recommended, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from the liver of induced rodents) to mimic metabolic processes in mammals.

-

Procedure (Plate Incorporation Method): a. The test substance, bacterial culture, and (if required) S9 mix are added to molten top agar (B569324). b. The mixture is poured onto the surface of a minimal glucose agar plate. c. The plates are incubated at 37°C for 48-72 hours.

-

Data Collection: The number of revertant colonies on each plate is counted.

-

Evaluation Criteria: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and significant increase at one or more concentrations. A doubling of the mean revertant count over the solvent control is often used as a preliminary indicator of a positive result.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

Principle: Cultured mammalian cells are exposed to the test substance. After a suitable treatment and recovery period, the cells are arrested in metaphase, harvested, and stained. The chromosomes are then microscopically examined for structural abnormalities.

Methodology:

-

Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL), or human peripheral blood lymphocytes.

-

Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.

-

Procedure: a. Cells are cultured and exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) in the absence of S9. b. After the treatment period, the cells are washed and incubated in fresh medium. c. A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase. d. Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. e. Slides are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).

-

Evaluation Criteria: A substance is considered to induce chromosomal aberrations if it produces a concentration-dependent increase in the percentage of cells with structural aberrations or a reproducible and significant increase at one or more concentrations.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects damage to chromosomes or the mitotic apparatus that results in the formation of micronuclei in the cytoplasm of interphase cells.

Principle: Micronuclei are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division. They can be formed from chromosome fragments (clastogenic effect) or whole chromosomes that lag behind during anaphase (aneugenic effect).

Methodology:

-

Cell Lines: Similar to the chromosomal aberration test, various cell lines such as CHO, V79, TK6, or human lymphocytes can be used.

-

Metabolic Activation: The test is performed with and without S9 metabolic activation.

-

Procedure: a. Cells are exposed to the test substance. b. To ensure that the cells analyzed have completed mitosis during or after treatment, cytokinesis is often blocked using cytochalasin B, resulting in binucleated cells. c. After an appropriate incubation period, the cells are harvested and stained.

-

Data Collection: The frequency of micronucleated cells is determined by scoring at least 2000 cells per concentration. For binucleated cells, the frequency of micronuclei in at least 1000 binucleated cells per concentration is scored.

-

Evaluation Criteria: A test substance is considered positive if it induces a concentration-dependent increase in the frequency of micronucleated cells or a reproducible and significant increase at one or more concentrations.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the key genotoxicity assays and the principle of in silico assessment.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

References

A Comprehensive Review of Gefitinib Degradation Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough analysis of the degradation products of Gefitinib, a critical anti-cancer therapeutic agent. Understanding the stability of Gefitinib and the formation of its degradation products is paramount for ensuring its safety, efficacy, and quality in pharmaceutical formulations. This document summarizes key findings from the scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support research and development in this area.

Introduction to Gefitinib and its Stability Profile

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key signaling protein involved in the growth and proliferation of cancer cells. Its chemical name is N-(3-chloro-4-fluoro-phenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine. The stability of Gefitinib under various environmental conditions is a critical factor that can impact its therapeutic effectiveness and potentially lead to the formation of toxic impurities. Forced degradation studies are therefore essential to identify potential degradation products and establish the degradation pathways of the drug.

Forced degradation studies on Gefitinib have been conducted under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[1][2][3] These studies have revealed that Gefitinib is susceptible to degradation, particularly under oxidative and hydrolytic (acidic and basic) conditions.[1][3][4]

Identified Degradation Products of Gefitinib